molecular formula C8H20O2Si2 B1597492 Trimethylsilyl (trimethylsilyl)acetate CAS No. 24082-11-9

Trimethylsilyl (trimethylsilyl)acetate

Cat. No.: B1597492
CAS No.: 24082-11-9
M. Wt: 204.41 g/mol
InChI Key: LJHDMLCJRMZKGS-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. wikipedia.org The majority of these compounds are colorless, flammable, hydrophobic, and stable in air, sharing characteristics with conventional organic compounds. wikipedia.org The first organosilicon compound, tetraethylsilane, was synthesized in 1863. wikipedia.org

The bonding in organosilicon compounds dictates their chemical behavior. Carbon-silicon (C-Si) bonds are typically longer and weaker than carbon-carbon (C-C) bonds. wikipedia.org Due to carbon's higher electronegativity (2.55) compared to silicon (1.90), the C-Si bond is polarized towards the carbon atom. wikipedia.org Conversely, bonds between silicon and highly electronegative elements, such as the silicon-oxygen (Si-O) bond, are exceptionally strong. wikipedia.org This high Si-O bond energy is a critical factor in the reactivity and stability of molecules like Trimethylsilyl (B98337) (trimethylsilyl)acetate.

A cornerstone of this field is the trimethylsilyl (TMS) group, which consists of three methyl groups bonded to a silicon atom (–Si(CH₃)₃). wikipedia.org This functional group is noted for its chemical inertness and significant molecular volume. wikipedia.org Compounds containing TMS groups are not typically found in nature but are widely applied in chemical synthesis and analysis. wikipedia.org

Significance of Silyl (B83357) Esters and Alpha-Silylated Carboxylic Acid Derivatives

Trimethylsilyl (trimethylsilyl)acetate is structurally both a silyl ester and an alpha-silylated carboxylic acid derivative, placing it at the confluence of two significant classes of chemical reagents.

Silyl Esters: A silyl ester is a carboxylic acid derivative where a silicon atom is bonded to an acyloxy group. core.ac.uk Historically, silyl esters have been widely used as protecting groups for the carboxyl functional group during multi-step synthesis. core.ac.uk The trimethylsilyl group, for instance, can shield a carboxylic acid from unwanted reactions and is readily removed by mild acidic or basic hydrolysis in aqueous media. wikipedia.orgcore.ac.uk The stability and reactivity of silyl esters can be finely tuned by altering the steric and electronic properties of the substituents on the silicon atom. core.ac.ukworktribe.com

Beyond protection, silylation makes compounds more volatile by reducing intermolecular forces, which is advantageous for analytical techniques like gas chromatography and mass spectrometry. wikipedia.org More recently, silyl esters have gained prominence as powerful reactive intermediates. core.ac.ukworktribe.comresearchgate.net The in situ formation of silyl esters from carboxylic acids using organosilicon reagents is a key strategy to access further functionalizations, including amidation, esterification, and reduction to aldehydes or alcohols. core.ac.ukresearchgate.net

Alpha-Silylated Carboxylic Acid Derivatives: This class of compounds is defined by the presence of a silyl group on the carbon atom adjacent (the alpha-carbon) to a carbonyl group. researchgate.net The synthesis of these structures can be achieved through several strategies, including the C-silylation of lithium ester enolates and metal-catalyzed silicon-hydrogen bond insertion reactions. researchgate.net A general one-pot method for preparing α-silylacetic acids involves the reaction between trimethylsilylacetate and various chlorosilanes. bgu.ac.il

The reactivity of α-silylated derivatives is of great interest to synthetic chemists. For example, ethyl 2-(trimethylsilyl)acetate is utilized in addition and olefination reactions with aldehydes and ketones to produce β-hydroxy esters and α,β-unsaturated esters, respectively. rcsi.com This demonstrates the utility of the alpha-silyl group in facilitating the formation of new carbon-carbon bonds. The dianion of α-silylcarboxylic acids can also be directly alkylated to create new, more complex acid derivatives. bgu.ac.ilresearchgate.net

Overview of Research Trajectories

Current research in organosilicon chemistry increasingly leverages silylated compounds as versatile reactive intermediates rather than mere protecting groups. core.ac.ukworktribe.com A significant trend is the development of catalytic systems that generate silyl esters in situ. This approach activates carboxylic acids for subsequent transformations, such as reduction to alcohols, offering a more atom-economical alternative to traditional stoichiometric reagents. researchgate.netrsc.org

Another active area of research involves tailoring activators for silicon-based reagents to achieve high selectivity in chemical reactions. rcsi.com For instance, the choice of a specific tetrabutylammonium (B224687) activator can determine whether the reaction of ethyl 2-(trimethylsilyl)acetate with an aldehyde yields a β-hydroxy ester or proceeds further to an α,β-unsaturated ester. rcsi.com

The development of efficient, one-pot syntheses using silylated precursors is also a major focus. Research has shown that compounds like 3-(trimethylsilyl)propargyl acetates can be used to construct complex molecules such as substituted furans in a single sequence. richmond.edu Furthermore, emerging research is exploring the direct synthesis of α-functionalized amides containing silicon, germanium, boron, and other elements through heteroatom-hydrogen insertion reactions, opening pathways to novel molecular structures. researchgate.net

Synthetic Methodologies for this compound

This compound, with the chemical formula C8H20O2Si2, is an organosilicon compound that serves as a reagent in organic synthesis. chemicalbook.com Its synthesis involves several established chemical routes, primarily centered around the formation of a silyl ester from a carboxylic acid precursor. These methods include direct silylation and transesterification, which rely on the preparation of specific precursors and often employ catalytic systems to enhance reaction efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si2/c1-11(2,3)7-8(9)10-12(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHDMLCJRMZKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369951
Record name Trimethylsilyl (trimethylsilyl)acetate
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Molecular Weight

204.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24082-11-9
Record name Trimethylsilyl (trimethylsilyl)acetate
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Record name Trimethylsilyl (trimethylsilyl)acetate
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Synthetic Methodologies for Trimethylsilyl Trimethylsilyl Acetate

Direct Synthesis Routes

Direct synthesis routes to Trimethylsilyl (B98337) (trimethylsilyl)acetate involve the formation of the silyl (B83357) ester bond in a single key step from a suitable precursor, such as trimethylsilylacetic acid.

Silylation of Trimethylsilylacetic Acid

Silylation is a well-established chemical process involving the substitution of an active hydrogen atom, such as the one in a carboxylic acid's hydroxyl group, with a silyl group (R₃Si). wikipedia.orgtaylorandfrancis.com The synthesis of Trimethylsilyl (trimethylsilyl)acetate can be achieved through the silylation of its carboxylic acid precursor, trimethylsilylacetic acid.

This reaction is typically accomplished by treating trimethylsilylacetic acid with a potent silylating agent. Common silylating agents include silyl halides like trimethylchlorosilane (TMCS) or more reactive reagents like bis(trimethylsilyl)acetamide (BSA). wikipedia.org The reaction with a silyl halide generally proceeds via an Sₙ2 mechanism and is conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen halide byproduct. wikipedia.org

The general scheme for this silylation is: (CH₃)₃SiCH₂COOH + (CH₃)₃Si-X → (CH₃)₃SiCH₂COO-Si(CH₃)₃ + HX

When using bis(trimethylsilyl)acetamide (BSA), the reaction with an alcohol (in this case, the carboxylic acid) yields the trimethylsilyl ether (or ester) and acetamide (B32628) as a byproduct. wikipedia.org The use of different silylating agents can influence reaction conditions and outcomes. For instance, studies on the silylation of various carboxylic acids have shown that reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and BSA can lead to complete silylation. sigmaaldrich.com

Transesterification Approaches

Transesterification is a chemical reaction that transforms one ester into another by exchanging the alkoxy or, in this case, the siloxy moiety. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com For the synthesis of this compound, a potential transesterification route would involve starting with a different ester of trimethylsilylacetic acid, such as ethyl trimethylsilylacetate, and reacting it with a source of a trimethylsilyl group.

The reaction equilibrium can be driven towards the desired product by using a large excess of the alcohol or by removing one of the products. masterorganicchemistry.com A study on the transesterification of acetylated wood with tetramethoxysilane (B109134) in the presence of a dibutyltin (B87310) oxide catalyst confirmed that exchange between acetate (B1210297) groups and methoxysilane (B1618054) groups can occur, demonstrating the feasibility of such transformations involving silicon-based esters. researchgate.net While a specific protocol for this compound via this method is not detailed, the principles of acid- or base-catalyzed transesterification would apply, likely involving the reaction of an alkyl trimethylsilylacetate with a trimethylsilyl alcohol equivalent.

Precursor Chemistry and Preparation

The successful synthesis of the target compound is dependent on the availability and purity of its precursors. Key starting materials include derivatives of trimethylsilylacetic acid and the silyl nucleophiles used in their formation.

Synthesis of Trimethylsilylacetic Acid Derivatives

The primary precursor for the silylation route is trimethylsilylacetic acid. Its ester derivatives, such as ethyl trimethylsilylacetate, serve as precursors for transesterification approaches. The synthesis of these derivatives is a critical first step.

Ethyl trimethylsilylacetate has been a subject of study, with research focusing on its synthesis and cleavage. acs.org Its preparation can be a precursor step to generating other derivatives. Furthermore, the development of conditions for the controlled addition and olefination reactions of ethyl 2-(trimethylsilyl)acetate highlights its utility as a versatile synthetic intermediate. rcsi.com These reactions can produce β-hydroxy esters, which can subsequently be converted to other compounds. rcsi.com The synthesis of various other carboxylic acid derivatives, such as those of phenylacetic acid mdpi.com and 2-formylphenoxyacetic acid nih.gov, employs standard organic chemistry techniques like halogenation, cyanation, and hydrolysis, which could be adapted for derivatives of trimethylsilylacetic acid.

A general approach to synthesizing trimethylsilylacetic acid itself involves the carbonation of a corresponding organometallic reagent, such as trimethylsilylmethylmagnesium chloride, which is a known and commercially available reagent. acs.org

Precursor DerivativeSynthetic Utility
Trimethylsilylacetic AcidDirect precursor for silylation to form the target compound.
Ethyl TrimethylsilylacetateStarting material for transesterification reactions; intermediate for creating other functional groups. acs.orgrcsi.com
Trimethylsilylmethylmagnesium ChlorideGrignard reagent used to synthesize the trimethylsilylacetic acid backbone. acs.org

Generation of Silyl Nucleophiles

Silyl nucleophiles are essential reagents in organosilicon chemistry. wiley-vch.de While not always directly involved in the final esterification step, their generation is fundamental to creating the carbon-silicon bonds found in precursors like trimethylsilylacetic acid.

Traditionally, silyl nucleophiles are generated by reacting chlorosilanes with alkali metals or by the cleavage of disilanes. wiley-vch.de However, these methods can have limitations due to the high reactivity of the resulting silyl anions. wiley-vch.de

More recent and milder methods focus on the catalytic generation of silicon nucleophiles. These advanced techniques include:

Transmetalation: This involves the exchange between a silicon compound (e.g., a disilane (B73854) or silylborane) and a metal catalyst, often a copper salt, to form a nucleophilic silyl-metal intermediate. wiley-vch.de

Lewis Base Activation: A catalytic amount of a Lewis base can activate the silicon-boron bond in silylboron reagents to create nucleophilic silyl species. wiley-vch.de

Direct Borylation of Hydrosilanes: The use of rhodium and platinum catalysts allows for the direct borylation of hydrosilanes, providing access to a wide range of silylboranes which serve as versatile silicon pronucleophiles. nih.gov These silylboranes can then be activated for nucleophilic silylation reactions. nih.govresearchgate.net

These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional stoichiometric approaches. wiley-vch.de

Catalytic Aspects in Synthesis

Catalysis plays a crucial role in improving the efficiency, selectivity, and reaction conditions for the synthesis of this compound and its precursors.

In silylation reactions , bases are commonly used as catalysts or promoters. Triethylamine is frequently employed to neutralize the acid byproduct when using silyl halides. wikipedia.org For certain systems, phase-transfer catalysts can enhance reaction rates and yields, particularly in biphasic systems. google.com For example, a patented method for synthesizing trimethylsilyl acetate (a related compound) from sodium acetate and trimethylchlorosilane utilizes a phase-transfer catalyst to achieve high reactivity and yield. google.com

For transesterification reactions , both acids and bases are effective catalysts. masterorganicchemistry.com The choice of catalyst can depend on the specific substrates and desired reaction conditions. In the context of silicon-based esters, organotin catalysts like dibutyltin oxide have been shown to be effective. researchgate.net

In the generation of precursors , metal catalysis is central to modern methods.

Copper catalysts are widely used for generating silicon nucleophiles from silylboronates for subsequent reactions. wiley-vch.deresearchgate.net

Rhodium and Platinum catalysts are employed for the synthesis of silylborane precursors from hydrosilanes. nih.gov

Silver salts such as AgNO₃ and AgOTf have been shown to be effective catalysts for the chemoselective deprotection of trimethylsilyl acetylenes, indicating their utility in transformations involving silyl groups, although their direct application in the synthesis of the target ester is not specified. researchgate.net

The table below summarizes various catalysts and their roles in relevant synthetic steps.

Catalyst TypeExample(s)Application in SynthesisReference(s)
Organic BaseTriethylamineAcid scavenger in silylation with silyl halides. wikipedia.org
Phase-Transfer CatalystQuaternary Ammonium SaltsEnhances reaction rate in silylation. google.com
Acid/Base CatalystH⁺ or OH⁻Catalyzes transesterification reactions. masterorganicchemistry.com
Organometallic CatalystDibutyltin oxideCatalyzes transesterification with silicon esters. researchgate.net
Transition Metal CatalystCopper, Rhodium, Platinum SaltsGeneration of silyl nucleophiles and their precursors. wiley-vch.denih.gov
Silver SaltAgNO₃, AgOTfCatalyzes transformations of silyl groups. researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis is a prominent method for promoting the silylation of carbonyl compounds, including acetic acid derivatives, to form silyl ketene (B1206846) acetals. wikipedia.org The Lewis acid activates the carbonyl group, enhancing its electrophilicity and facilitating the reaction with a silylating agent. wiley-vch.de Various Lewis acids have been employed to catalyze reactions involving silyl ketene acetals, which are direct precursors or intermediates in the synthesis of this compound.

Common Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂) are effective in this role. wiley-vch.debohrium.com For instance, TiCl₄ is widely used to mediate aldol (B89426) reactions of silyl ketene acetals, indicating its capacity to interact with and activate these species. wiley-vch.demsu.edu More advanced catalytic systems involve the activation of weak Lewis acids like silicon tetrachloride (SiCl₄) by strong Lewis bases, such as a chiral phosphoramide. This in-situ generation of a highly reactive chiral Lewis acid can catalyze aldol additions of silyl ketene acetals derived from acetates with high efficiency. acs.org Another strategy involves the use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which can act as a Lewis acid catalyst to activate both a thioester and an imine for a one-pot silyl ketene acetal (B89532) formation and subsequent Mukaiyama-Mannich reaction. richmond.edu The development of chiral C-H acids that generate silylium-carbanion pairs upon silylation represents a novel approach to asymmetric Lewis acid catalysis for reactions involving these intermediates. nih.gov

Table 1: Examples of Lewis Acids in Reactions Involving Silyl Ketene Acetals

Lewis Acid/Catalyst System Substrate Type Application Reference(s)
Zinc chloride (ZnCl₂) O-Methyl-O-(trimethylsilyl) ketene acetals Regioselective alkoxyalkylation bohrium.com
Titanium tetrachloride (TiCl₄) Silyl ketene acetals from N-methylephedrine esters Stereoselective aldol reactions msu.edu
Titanium tetrachloride (TiCl₄) Silyl vinyl ketene N,O-acetals Stereoselective vinylogous Mukaiyama aldol reactions wiley-vch.de
Silicon tetrachloride (SiCl₄) / Chiral Phosphoramide Acetate-derived silyl ketene acetals Enantioselective aldol additions acs.org
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Thioesters In-situ silyl ketene acetal formation for Mukaiyama-Mannich reaction richmond.edu
Chiral C-H Acid / Silylating Reagent Cinnamates / Cyclopentadiene Asymmetric Diels-Alder reaction via silylium-ion catalysis nih.gov

Base Catalysis

Base-catalyzed methods are fundamental for the synthesis of silyl ketene acetals from ester precursors. numberanalytics.com This approach typically involves the deprotonation of the α-carbon of an acetate derivative using a strong, non-nucleophilic base to form an enolate, which is then trapped by a silylating agent like chlorotrimethylsilane (B32843) (TMSCl). wikipedia.org The choice of base and reaction conditions is crucial to prevent side reactions and control selectivity. organic-chemistry.org

Strong bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. organic-chemistry.org The reaction of an ester with LDA at low temperatures (e.g., -78 °C) followed by the addition of TMSCl is a classic method for generating silyl ketene acetals. organic-chemistry.org An alternative and powerful silylating agent used under neutral or mildly basic conditions is N,O-Bis(trimethylsilyl)acetamide (BSA). wikipedia.orgthieme-connect.com BSA can react with alcohols, carboxylic acids, and other functional groups to produce the corresponding trimethylsilyl derivatives, with the byproducts being neutral and volatile. thieme-connect.com The silylation of alcohols, for example, is significantly faster in Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents such as dichloromethane (B109758) (DCM). researchgate.netnih.gov The presence of an amine base like triethylamine is often required to drive the silylation reaction to completion when using silyl halides. nih.govresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, have also been employed in the synthesis of trimethylsilyl acetate from sodium acetate and trimethylchlorosilane, demonstrating another facet of base-involved catalysis. google.com

Table 2: Base-Catalyzed Systems for Silylation and Silyl Ketene Acetal Formation

Base / Catalyst Silylating Agent Substrate Type Key Feature Reference(s)
Lithium diisopropylamide (LDA) Trimethylchlorosilane (TMSCl) tert-Butyl esters Regio- and stereoselective formation of (E)-ketene acetals organic-chemistry.org
Sodium bis(trimethylsilyl)amide (NaHMDS) Trimethylchlorosilane (TMSCl) β-Ketoesters One-pot synthesis of bis(TMS)dienol ethers organic-chemistry.org
Triethylamine Trimethylchlorosilane (TMSCl) Alcohols, Amides Standard procedure for protecting groups wikipedia.orgresearchgate.net
Imidazole t-Butyldimethylchlorosilane (TBDMSCl) Alcohols Preferred base for bulky silyl groups researchgate.net
N,O-Bis(trimethylsilyl)acetamide (BSA) (Self-silylation) Alcohols, Carboxylic acids Mild, neutral conditions with volatile byproducts wikipedia.orgthieme-connect.com
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) Trimethylchlorosilane (TMSCl) Sodium Acetate Synthesis of Trimethylsilyl acetate google.com

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanistic pathways in the formation of this compound is crucial for controlling the reaction's outcome, particularly its stereochemistry. The synthesis proceeds through key reactive intermediates whose structure and reactivity dictate the final product.

Role of Intermediates (e.g., Bis-silyl Ketene Acetals)

The formation of this compound from acetic acid involves a double deprotonation and silylation process that generates a key intermediate: a bis-silyl ketene acetal (bis-SKA). mpg.descilit.com This intermediate, specifically 1-trimethylsiloxy-1-(trimethylsilyloxy)ethene, is the direct precursor to the final product. The generation of this bis-SKA intrinsically avoids the complexities associated with controlling the enolate geometry (E/Z isomerism) that can arise in the synthesis of mono-silyl ketene acetals from substituted esters. mpg.de

The bis-SKA is a highly valuable synthetic intermediate. For instance, it can undergo Mannich addition reactions with N-tert-butanesulfinyl imines, activated by either a Lewis acid or a Lewis base, to produce chiral β-amino acids in a one-pot protocol. science.gov Furthermore, these intermediates are central to deracemization strategies for α-branched carboxylic acids. In these processes, a racemic carboxylic acid is converted to its corresponding bis-silyl ketene acetal, which is then subjected to an enantioselective protonation to yield an enantioenriched carboxylic acid. mpg.descilit.comresearchgate.net The Ireland-Claisen rearrangement is another transformation where silyl ketene acetals serve as pivotal intermediates, formed in situ from ester enolates. chempedia.info

Stereochemical Control in Formation

Stereochemical control is a critical aspect of the synthesis and subsequent reactions of silyl ketene acetal intermediates. The stereochemistry of the final product in reactions like the aldol addition is often dependent on the geometry of the silyl ketene acetal double bond ((E) vs. (Z)). msu.edu

Research has shown that the anti/syn ratio and the enantiomeric excess of products from TiCl₄-mediated reactions can be relatively independent of the initial (E)/(Z) geometry of the silyl ketene acetal, suggesting that the chiral auxiliary and the Lewis acid template are the dominant factors in stereochemical induction. msu.edu However, in other systems, controlling the enolate geometry is paramount. A practical method for the regio- and stereoselective preparation of (E)-ketene tert-butyl TMS acetals with high selectivity (>99:1 E/Z) has been developed using an LDA-TMSCl system in cyclopentyl methyl ether (CPME). organic-chemistry.org

A sophisticated method for achieving stereocontrol involves the catalytic asymmetric protonation of prochiral bis-silyl ketene acetals. mpg.deresearchgate.net By using a chiral Brønsted acid catalyst, such as a chiral disulfonimide, it is possible to protonate the bis-SKA in a face-selective manner. researchgate.net This approach delivers α-branched carboxylic acids in high enantiomeric purity and yield from the corresponding racemic acids, demonstrating excellent stereochemical control at the protonation step. mpg.descilit.com The success of this method relies on the ability of the bifunctional catalyst to orchestrate the proton transfer efficiently, overcoming the potential for non-catalyzed racemic background reactions. mpg.de

Table 3: Factors Influencing Stereochemical Control

Factor Influence Example System Outcome Reference(s)
Ketene Acetal Geometry Can determine diastereoselectivity of subsequent reactions. TiCl₄-mediated aldol reaction of (E) vs. (Z) silyl ketene acetals. Can be independent of initial geometry depending on the chiral auxiliary. msu.edu
Base/Solvent System Controls the (E)/(Z) ratio of the formed ketene acetal. LDA/TMSCl in CPME solvent. Highly selective formation of (E)-ketene acetal (>99:1). organic-chemistry.org
Chiral Catalyst Enantioselective protonation of a prochiral intermediate. Chiral disulfonimide catalyst protonating a bis-silyl ketene acetal. High enantiomeric purity of the resulting α-branched carboxylic acid. mpg.deresearchgate.net
Lewis Acid/Chiral Auxiliary Dominates stereochemical outcome in catalyzed reactions. TiCl₄ with N-methylephedrine-derived silyl ketene acetals. High anti-selectivity and enantiomeric excess in aldol products. msu.edu

Reactivity and Reaction Mechanisms of Trimethylsilyl Trimethylsilyl Acetate

Hydrolysis and Solvolysis Pathways

The silicon-oxygen bond in the silyl (B83357) ester moiety of trimethylsilyl (B98337) (trimethylsilyl)acetate is susceptible to cleavage by nucleophiles, most commonly water (hydrolysis) or alcohols (solvolysis). This reactivity is a general feature of silyl ethers and esters.

The cleavage of the Si-O bond in silyl esters can proceed through different mechanistic pathways depending on the reaction conditions, particularly the pH. Both acid- and base-catalyzed pathways are recognized. In either case, the reaction generally involves a nucleophilic attack on the silicon atom, leading to a pentacoordinate intermediate or transition state.

Under acidic conditions, the reaction is initiated by protonation of the ester oxygen, which increases the electrophilicity of the silicon atom. A weak nucleophile, such as water or an alcohol, can then attack the silicon center. Conversely, under basic conditions, a stronger nucleophile, like a hydroxide (B78521) or alkoxide ion, directly attacks the silicon atom. The rate of hydrolysis of trimethylsilyl ethers is influenced by both steric and electronic effects; electron-withdrawing groups on the alcohol portion increase the rate of basic hydrolysis but decrease the rate of acidic hydrolysis. colostate.edu For acetoxysilanes, reaction with moisture leads to the formation of acetic acid and a silanol, which can then condense to form siloxanes. libretexts.org This process is fundamental to the curing of some silicone sealants.

The hydrolysis of TMS-protected alcohols has been studied, and enzymatic cleavage of the Si-O bond has been observed. researchgate.net In related systems, such as the solvolysis of 2-trimethylsilylpyridine, a mechanism involving a five-centered cyclic activated complex with the solvent has been proposed. rsc.org

There are two primary pathways for the reaction of nucleophiles with silyl carboxylates like trimethylsilyl acetate (B1210297): attack at the silicon atom (O-silylation) or attack at the carbonyl carbon (O-acetylation). mdpi.com The preferred pathway can be influenced by the catalyst and reaction conditions.

The nature of the nucleophile and the solvent system plays a critical role in the solvolysis of silyl esters. Stronger nucleophiles, such as those present in basic media, generally accelerate the rate of Si-O bond cleavage.

The solvent can influence the reaction rate and mechanism in several ways. Polar protic solvents, like water and alcohols, can participate directly in the solvolysis and can also stabilize charged intermediates or transition states that form during the reaction. In some nucleophilic substitution reactions, polar solvents favor the formation of SN1-type products, while nonpolar solvents favor SN2-type products. acs.org The use of ionic liquids as both catalysts and solvents has also been explored for the hydrolysis of esters like methyl acetate, demonstrating that the reaction medium can be tailored to influence reaction kinetics. researchgate.net The composition of aqueous organic solvent mixtures, such as aqueous ethanol, can also affect the rate of ester hydrolysis.

Table 1: Factors Influencing Si-O Bond Cleavage in Silyl Esters

FactorInfluence on Reaction Rate and Mechanism
pH Acid catalysis involves protonation of the ester oxygen, increasing silicon's electrophilicity. Base catalysis involves direct attack of a strong nucleophile on silicon.
Nucleophile Strength Stronger nucleophiles (e.g., OH⁻, RO⁻) lead to faster cleavage rates.
Solvent Polarity Polar solvents can stabilize charged intermediates and may participate directly in the reaction. Nonpolar solvents can favor SN2-type mechanisms. acs.org
Steric Hindrance Increased steric bulk around the silicon atom or on the acyl group can hinder nucleophilic attack, slowing the reaction rate. colostate.edu

Reactions Involving the Alpha-Silyl Group

The trimethylsilyl group attached to the alpha-carbon of the acetate moiety significantly influences the reactivity of the adjacent protons and the resulting carbanion or enolate.

The protons on the α-carbon in trimethylsilyl (trimethylsilyl)acetate are acidic and can be removed by a suitable base to generate an α-silyl enolate or carbanion. The resulting species is stabilized by the adjacent silicon atom. The generation of α-silyl enolates from α-silyl carbonyl compounds is a well-established method for creating useful synthetic intermediates. thieme-connect.de These enolates can then be reacted with various electrophiles.

For instance, ethyl trimethylsilylacetate can be used to silylate ketones in the presence of a catalytic amount of fluoride (B91410), proceeding through the generation of a reactive enolate species. orgsyn.org The formation of silyl enol ethers from ketones and aldehydes using trimethylsilyl chloride in the presence of a base is a common synthetic transformation. youtube.com

The α-silyl enolate generated from this compound can serve as a synthetic equivalent for an acetate-derived nucleophile. This allows for the formation of carbon-carbon bonds at the α-position of the acetate unit. These enolates are valuable in reactions such as aldol (B89426) and Michael additions.

For example, trimethylsilyl enolates react with aldehydes and ketones in Mukaiyama-type aldol reactions. researchgate.net These reactions can be catalyzed by Lewis bases, such as lithium acetate, which activate the silyl enolate. oup.comoup.com Similarly, these enolates participate in Michael reactions with α,β-unsaturated carbonyl compounds, also under Lewis base catalysis. oup.comresearchgate.net The use of a silyl enol ether as an enolate equivalent offers advantages in terms of reactivity and selectivity compared to traditional metal enolates. thieme-connect.de

Table 2: Representative Reactions of Acetate Enolate Equivalents Derived from Silyl Esters

Reaction TypeElectrophileCatalyst/ConditionsProduct Type
Mukaiyama Aldol Reaction Aldehydes, KetonesLewis Base (e.g., Lithium Acetate)β-Hydroxy Esters
Michael Addition α,β-Unsaturated CarbonylsLewis Base (e.g., Lithium Acetate)1,5-Dicarbonyl Compounds
Silylation KetonesFluoride sourceSilyl Enol Ethers

Electrophilic Reactions at Silicon

The silicon atoms in this compound, particularly the one in the silyl ester group, are susceptible to attack by electrophiles, often facilitated by the cleavage of a silicon-carbon or silicon-oxygen bond.

The activation of silicon-carbon bonds toward electrophilic cleavage can be enhanced through the formation of hypercoordinate silicon species. nih.gov The interaction of a Lewis base with the silicon atom increases its electron density, making the silicon-carbon bond more susceptible to cleavage by an electrophile.

Furthermore, silylating agents can be made more electrophilic by complexation with Lewis acids. acs.org For instance, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful silylating agent that can also act as a Lewis acid to promote various reactions. acs.orgrichmond.edu While direct electrophilic attack on the silicon of this compound itself is not extensively documented, the principles of silicon chemistry suggest that such reactions are plausible, especially with strong electrophiles or under catalytic conditions that activate the silicon center. For example, trimethylsilyl acetate can be used in O-acetylation and O-trimethylsilylation reactions, which implies electrophilic character at both the acyl carbon and the silicon atom, depending on the reaction pathway. mdpi.com The exchange reactions between bistrimethylsilylimidazolium salts and electrophilic silanes also demonstrate the susceptibility of silylated compounds to electrophilic attack. rsc.org

Desilylation Reactions

Desilylation refers to the cleavage of a silicon-carbon or silicon-heteroatom bond, in this case, the Si-O bond in trimethylsilyl acetate. This process removes the trimethylsilyl group. Trimethylsilyl (TMS) derivatives, while thermally stable, are generally susceptible to hydrolysis, which is a common desilylation method. sigmaaldrich.comresearchgate.net The cleavage of the TMS group can be accomplished under various conditions, with fluoride ions and strong acids being particularly effective. wikipedia.org

The rate of hydrolysis for silyl ethers, a related class of compounds, is influenced by both steric and electronic effects. colostate.edu For instance, the cleavage of a TMS ether of a primary alcohol can be achieved without affecting the TMS ethers of more sterically hindered secondary or tertiary alcohols. colostate.edu While specific kinetic data for trimethylsilyl acetate is not detailed in the provided sources, the general principles of silyl ether hydrolysis apply. researchgate.netcolostate.edu

Key reagents used for the deprotection of trimethylsilyl groups from other molecules, which are indicative of the types of conditions that facilitate desilylation, include:

Fluoride-based reagents : Tetrabutylammonium (B224687) fluoride (TBAF) is a common choice. wikipedia.org

Acidic reagents : Reagents such as hydrogen fluoride (HF) and fluorosilicic acid (H₂SiF₆) are effective for cleaving the Si-O bond. wikipedia.org

Catalytic methods : In some contexts, such as the desilylation of trimethylsilyl acetylenes, silver salts like silver nitrate (B79036) (AgNO₃) can act as catalysts. organic-chemistry.orgresearchgate.netresearchgate.net

Table 1: Common Reagents and Conditions for Desilylation

Reagent/Condition Type Notes Citations
Water (Hydrolysis) Solvolysis Susceptibility to hydrolysis is a known characteristic of TMS derivatives. sigmaaldrich.comresearchgate.net
Tetrabutylammonium fluoride (TBAF) Fluoride-based A very common and effective method for removing TMS protecting groups. wikipedia.org
Hydrogen Fluoride (HF) Acidic A strong acid-based reagent used for cleaving silyl ethers. wikipedia.org
Fluorosilicic Acid (H₂SiF₆) Acidic An alternative acidic reagent for desilylation. wikipedia.org
Silver Nitrate (AgNO₃) Catalytic Used to selectively deprotect trimethylsilyl acetylenes. organic-chemistry.orgresearchgate.net

Transfer of Trimethylsilyl Groups

Trimethylsilyl acetate can function as a silylating agent, transferring a trimethylsilyl (TMS) group to a suitable substrate. colostate.edu Silylation is a chemical process that involves the substitution of a hydrogen atom, typically from a hydroxyl (–OH), amine (=NH), or thiol (–SH) group, with a silyl group. colostate.edu This reaction is often used to install a temporary protecting group on a molecule during a chemical synthesis. wikipedia.org

While trimethylsilyl acetate is capable of silylation, it is considered to have a very low silylation potential compared to other common electrophilic trimethylsilylating agents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). colostate.eduwikipedia.org Despite this, it has been described for the silylation of compounds containing hydroxyl groups and for the quantitative silylation of alcohols and carboxylic acids. colostate.edu The stability of the resulting silylated functional groups is influenced by the steric bulk of the substituents on the silicon atom. shinetsusilicones.com

In a different context, the intramolecular transfer of a trimethylsilyl group has been observed during the fragmentation of certain molecules in mass spectrometry. For example, in the analysis of methyl 12-trimethylsiloxyoctadecanoate, evidence showed the migration of the remote trimethylsilyl group to the ester function prior to a metastable transition.

Table 2: Comparison of Selected Silylating Agents

Silylating Agent Abbreviation Notes Citations
Trimethylsilyl chloride TMSCl A common and reactive silylating agent. wikipedia.org
Bis(trimethylsilyl)acetamide BSA A popular and effective reagent; byproduct is acetamide (B32628). wikipedia.org
Trimethylsilyl acetate TMSOAc A rarely used agent with a low silylation potential. colostate.edu
Trimethylsilyl trifluoromethanesulfonate TMSOTf A very powerful silylating agent, can also act as a Lewis acid. shinetsusilicones.com

Nucleophilic Acyl Substitution Reactions

Mechanism of Acyl Transfer

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. libretexts.orgyoutube.com

Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the silyl ester. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org

Expulsion of the Leaving Group: The tetrahedral intermediate is a high-energy species and is not stable. It collapses by reforming the carbon-oxygen double bond, which simultaneously expels the leaving group. In the case of trimethylsilyl acetate, the leaving group is the trimethylsiloxy anion, (CH₃)₃SiO⁻. libretexts.orgyoutube.com

This mechanism is distinct from the nucleophilic addition reactions that aldehydes and ketones undergo because silyl esters possess a viable leaving group attached to the carbonyl carbon. libretexts.org For some reactions involving weakly basic nucleophiles, the acyl transfer may proceed through a concerted pathway with a single, open transition state rather than a distinct tetrahedral intermediate. nih.govpsu.edu

Reactivity with Various Nucleophiles (e.g., alcohols, amines, thiols)

Trimethylsilyl acetate can react with a range of nucleophiles, leading to the formation of new acetylated products.

Alcohols: The reaction of trimethylsilyl acetate with alcohols (alcoholysis) can be used to form acetate esters. This transformation, effectively an O-acetylation, can be efficiently catalyzed by tunable Brønsted acidic ionic liquids. mdpi.com The reaction proceeds via the transfer of the acetyl group from the silyl ester to the alcohol. mdpi.com This is analogous to other acylation reactions where alcohols are treated with agents like acid anhydrides. acs.org

Amines: In reactions with primary or secondary amines (aminolysis), trimethylsilyl acetate is expected to form amides. This occurs through the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the expulsion of the trimethylsiloxy group. youtube.comarkat-usa.org This provides a pathway for amide bond formation. arkat-usa.org The use of silylating agents is a common strategy in peptide synthesis, although often for N-protection rather than direct acylation. core.ac.uk

Thiols: The reaction with thiols (thiolysis) is expected to yield thioesters. Similar to alcohols and amines, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and leading to the formation of a C-S bond in the final thioester product. nih.govcdnsciencepub.com

Table 3: Products of Nucleophilic Acyl Substitution with Trimethylsilyl Acetate

Nucleophile Type of Reagent Product Class Citation (Analogous Reactions)
R'-OH Alcohol Ester (R-COOR') mdpi.com
R'R''NH Amine (Primary/Secondary) Amide (R-CONR'R'') youtube.comarkat-usa.org
R'-SH Thiol Thioester (R-COSR') nih.govcdnsciencepub.com

Thermal and Photochemical Transformations

Thermolytic Behavior and Decomposition Pathways

The thermal decomposition of trimethylsilyl acetate has been studied at high temperatures. Research indicates that in the temperature range of 723–818 K, the compound decomposes through a radical-based process. lookchem.com This high-temperature thermolysis yields a mixture of gaseous products. lookchem.com

The principal products formed during this decomposition are:

Methane

Hexamethyldisiloxane

Cyclohexamethyltrisiloxane

Carbon dioxide

Carbon monoxide

In addition to these major products, smaller quantities of water and ethanoic acid are also formed. lookchem.com The relative amounts of these products can vary depending on the specific temperature within the decomposition range. lookchem.com

It is informative to contrast this behavior with its isomer, trimethylsilylmethyl acetate (CH₃COOCH₂Si(CH₃)₃). The thermolysis of trimethylsilylmethyl acetate proceeds via a different, more complex pathway. It first undergoes a thermally induced intramolecular isomerization to form ethyldimethylsilyl acetate. This intermediate then decomposes at higher temperatures (above 723 K) through radical reactions involving the initial homolytic cleavage of the Si-O bond. lookchem.com This comparison highlights how the placement of the silicon atom relative to the acetate group fundamentally alters the molecule's thermal decomposition pathway.

Table 4: Major Products of Trimethylsilyl Acetate Thermolysis (723–818 K)

Product Chemical Formula Citation
Methane CH₄ lookchem.com
Hexamethyldisiloxane (CH₃)₃SiOSi(CH₃)₃ lookchem.com
Cyclohexamethyltrisiloxane ((CH₃)₂SiO)₃ lookchem.com
Carbon dioxide CO₂ lookchem.com
Carbon monoxide CO lookchem.com
Ethanoic acid (Acetic acid) CH₃COOH lookchem.com
Water H₂O lookchem.com

Photochemical Reactivity Studies

There is no publicly available scientific literature detailing the photochemical reactivity studies of this compound. Therefore, information regarding its behavior upon irradiation, potential reaction pathways, and the nature of any resulting photoproducts could not be obtained.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Reagent

The utility of trimethylsilyl (B98337) (trimethylsilyl)acetate as a multifaceted synthetic tool is well-documented. It participates in a variety of reactions, enabling the construction of complex molecular architectures and the modification of functional groups under mild conditions.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Trimethylsilyl (trimethylsilyl)acetate plays a crucial role as an enolate precursor in several key C-C bond-forming reactions.

Aldol-type Reactions: In the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, trimethylsilyl acetate (B1210297) (TMSOAc) serves as a convenient and inexpensive surrogate for acetic acid in aldol (B89426) additions to non-enolizable aldehydes. organic-chemistry.orgrichmond.edu This process occurs under exceptionally mild conditions and proceeds through a one-pot, three-step mechanism involving the in situ formation of a bis-silyl ketene (B1206846) acetal (B89532), which then undergoes a TMSOTf-catalyzed Mukaiyama aldol addition. organic-chemistry.orgrichmond.edu The reaction affords β-hydroxy carboxylic acids after an acidic workup, which are valuable synthetic intermediates. organic-chemistry.org The use of TMSOAc is advantageous as it requires fewer reagents compared to starting with acetic acid. organic-chemistry.org High conversions (>95%) have been observed with various benzaldehyde (B42025) derivatives. organic-chemistry.org The reaction's success is dependent on the presence of TMSOTf, as no aldol adducts are formed in its absence. richmond.edu

Reformatsky-type Reactions: The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com Organozinc reagents, also known as Reformatsky enolates, are generated in this process. wikipedia.orglibretexts.org While direct use of this compound in a classical Reformatsky reaction is not the primary application, related silyl (B83357) enol ethers, which can be derived from silyl acetates, are key intermediates in similar carbon-carbon bond-forming reactions. For instance, samarium(II) iodide has been effectively used to promote Reformatsky-type couplings, even in highly hindered systems, to produce β-hydroxyketones with excellent diastereoselectivity. nih.gov These reactions highlight the importance of enolate chemistry, where silyl acetates serve as precursors to the reactive silyl enol ethers.

Table 1: Examples of Aldol-type Reactions using Trimethylsilyl Acetate (TMSOAc)

Aldehyde Base Product Yield Reference
Benzaldehyde i-Pr₂NEt 3-hydroxy-3-phenylpropanoic acid >95% conversion organic-chemistry.orgrichmond.edu
4-Methoxybenzaldehyde i-Pr₂NEt 3-hydroxy-3-(4-methoxyphenyl)propanoic acid >95% conversion organic-chemistry.org
4-Nitrobenzaldehyde i-Pr₂NEt 3-hydroxy-3-(4-nitrophenyl)propanoic acid >95% conversion organic-chemistry.org

Data derived from studies on acetic acid aldol reactions where TMSOAc was used as a direct reagent. organic-chemistry.orgrichmond.edu

This compound is a valuable reagent for the protection and derivatization of functional groups, a critical aspect of multi-step organic synthesis. guidechem.com The trimethylsilyl (TMS) group can be introduced to protect alcohols, phenols, and carboxylic acids by forming trimethylsiloxy groups [-O-Si(CH₃)₃]. wikipedia.org This protection strategy shields these functional groups from undesired reactions under varying pH conditions and prevents their participation in hydrogen bonding. wikipedia.org

The process of silylation often involves the use of reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide. wikipedia.org Trimethylsilyl acetate itself can act as a silylating agent, offering a method for introducing the TMS protecting group. guidechem.com The resulting silyl ethers are generally more volatile, which facilitates analysis by gas chromatography and mass spectrometry. wikipedia.org The removal of the TMS group, or deprotection, can be readily achieved using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acids. wikipedia.orgacs.org This reversible protection strategy is a cornerstone of modern organic synthesis, enabling complex molecule construction.

Precursor for Other Organosilicon Compounds

The reactivity of this compound allows it to be a starting point for the synthesis of other valuable organosilicon reagents, which in turn have widespread applications.

This compound is a key precursor for the in-situ generation of silyl ketene acetals. organic-chemistry.orgrichmond.edu These silyl ketene acetals are versatile nucleophiles in various carbon-carbon bond-forming reactions. For example, in the presence of TMSOTf and a trialkylamine base, trimethylsilyl acetate is converted to a silyl ketene acetal, which then participates in Mukaiyama-Mannich additions to N-phenylimines. richmond.edu This one-pot process is efficient for the synthesis of β-amino acid derivatives from thioesters, amides, and esters. richmond.edu The silyl triflate is believed to activate both the acetate and the imine. richmond.edu

The synthesis of silyl ketene acetals traditionally required low temperatures to avoid side reactions. organic-chemistry.org However, methods have been developed for their preparation under more convenient conditions. organic-chemistry.org The ability to generate these reactive intermediates from stable and readily available precursors like trimethylsilyl acetate enhances their utility in organic synthesis.

Silicon-containing polymers, or silicones, are known for their unique properties such as thermal stability, chemical resistance, and flexibility. youtube.combyjus.com The synthesis of these materials often begins with chlorosilane monomers, which undergo hydrolysis and condensation polymerization to form a polysiloxane backbone of alternating silicon and oxygen atoms. youtube.combyjus.com

While this compound is not a direct monomer in large-scale industrial silicone production, its chemistry is relevant to the synthesis and modification of silicon-containing materials. Silylating agents are crucial in controlling the polymerization process. For instance, end-blockers like trimethylchlorosilane are used to cap the growing polymer chains and control the molecular weight of the final silicone product. youtube.com The chemistry of silyl esters is also relevant in the synthesis of specialized silicon-containing materials. For example, the reaction of titanium tetrachloride with bis(trimethylsilyl)carbodiimide, a reagent with structural similarities to silyl esters, is used to produce polymeric precursors for titanium carbonitride-based ceramic materials. mpg.de

Contributions to Cascade and Multicomponent Reactions

The use of this compound as a precursor for in-situ generated silyl ketene acetals in one-pot Mukaiyama aldol and Mukaiyama-Mannich reactions is a prime example of its contribution to cascade sequences. organic-chemistry.orgrichmond.edu In these reactions, the initial formation of the silyl ketene acetal from the acetate is immediately followed by its addition to an electrophile (an aldehyde or imine) in the same reaction vessel. organic-chemistry.orgrichmond.edu This avoids the isolation of the often-sensitive silyl ketene acetal intermediate.

For instance, the reaction of an ester, an imine, TMSOTf, and a base in one pot to form a β-amino acid derivative constitutes a multicomponent reaction where this compound can be considered as the silylating agent and precursor to the key nucleophile. richmond.edu These processes are highly atom-economical and align with the principles of green chemistry by reducing waste and improving synthetic efficiency.

Regio- and Stereoselectivity in Synthetic Applications

The utility of this compound, a type of silyl ketene acetal, in advanced organic synthesis is largely defined by its ability to control the regiochemistry and stereochemistry of reactions. The dual silicon substitution provides unique steric and electronic properties that are leveraged to achieve high levels of selectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

Regioselectivity

In its role as an enolate equivalent, this compound exhibits high regioselectivity. The compound, which can be described as 1,1-bis(trimethylsilyl)ethene-1-olate or its isomers, primarily functions as a nucleophile from the α-carbon. In reactions such as aldol additions, the nucleophilic attack occurs predictably from the carbon atom of the ketene acetal double bond onto electrophilic centers like the carbonyl carbon of aldehydes or ketones. This reactivity is a cornerstone of its application, as it reliably forms β-hydroxy carboxylate derivatives (after hydrolysis), avoiding side reactions such as O-acylation or addition at other positions. The bulky trimethylsilyl groups reinforce this predictable regiochemical outcome by sterically shielding the oxygen atom.

Stereoselectivity

Stereocontrol is a critical aspect of modern synthesis, and silyl ketene acetals derived from silyl esters are pivotal reagents in this context. The stereochemical outcome of their reactions, particularly aldol additions, can be directed to form specific diastereomers and enantiomers.

Diastereoselectivity in Aldol-Type Additions

The relative stereochemistry (syn or anti) of the product in an aldol reaction is heavily influenced by the geometry ((E) or (Z)) of the silyl ketene acetal and the nature of the catalyst and reactants. While this compound itself is a specific structure, the principles governing its reactivity are well-illustrated by the broader class of silyl ketene acetals. According to the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, (Z)-enolates tend to yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu

The choice of Lewis acid catalyst is crucial in determining the reaction pathway. Lewis acids that can chelate to both the aldehyde's carbonyl oxygen and a substituent on the nucleophile can lock the transition state into a rigid conformation, enhancing diastereoselectivity. stackexchange.com Conversely, non-chelating Lewis acids lead to an open transition state, where stereoselection is governed by Felkin-Anh-type steric interactions. wiley-vch.de Research on silyl ketene acetals derived from esters shows that even when the geometry of the acetal is fixed, the syn/anti ratio can be modulated by the choice of Lewis acid, although high selectivity is not always guaranteed with simple systems. acs.org

In a study involving the titanium tetrachloride (TiCl₄)-mediated reaction of silyl ketene acetals with benzaldehyde, it was observed that the diastereomeric ratio of the products was relatively independent of the initial (E/Z) geometry of the ketene acetal, suggesting that the strong Lewis acid dictates a specific transition state geometry. msu.edu

Interactive Data Table: Diastereoselectivity in Silyl Ketene Acetal Additions

Nucleophile (Silyl Ketene Acetal)ElectrophileCatalyst/ConditionsProduct Ratio (syn:anti)Reference
(E)-Silyl ketene acetal of (1R,2S)-N-methylephedrine propionateBenzaldehydeTiCl₄, CH₂Cl₂ -78 °C3:97 msu.edu
(Z)-Silyl ketene acetal of (1R,2S)-N-methylephedrine propionateBenzaldehydeTiCl₄, CH₂Cl₂, -78 °C6:94 msu.edu
Silyl ketene acetal of methyl acetateBenzaldehydeTMSOTf, Et₃NNot specified organic-chemistry.org
(E)-Ketene tert-butyl TMS acetalVarious aldehydesLDA, TMSCl, CPME>99:1 E/Z selectivity in formation organic-chemistry.org

Enantioselectivity

Achieving enantiocontrol in reactions with achiral silyl ketene acetals like this compound requires the use of external chiral information. This is typically accomplished through one of two strategies: chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary can be attached to the ester portion of the silyl ketene acetal. For example, silyl ketene acetals derived from esters of (1R,2S)-N-methylephedrine have been used in TiCl₄-mediated aldol additions to achieve high enantiomeric excess (ee) in the resulting α-methyl-β-hydroxy esters. msu.edu After the reaction, the auxiliary can be cleaved and recovered.

Chiral Catalysts: The use of a chiral Lewis acid or a chiral proton source is a more atom-economical approach. Chiral oxazaborolidinones have been employed to promote asymmetric aldol reactions of silyl ketene acetals, providing products with high enantioselectivity. harvard.edu More recently, the catalytic asymmetric protonation of bis-silyl ketene acetals using chiral disulfonimides as proton donors has been developed. This method allows for the synthesis of α-branched carboxylic acids, such as the NSAID (S)-Ibuprofen, in high yield and enantiomeric purity. researchgate.net

Interactive Data Table: Enantioselective Reactions of Silyl Ketene Acetals

NucleophileElectrophile/ReagentChiral Catalyst/AuxiliaryProduct eeReference
Silyl ketene acetal of propionateBenzaldehyde(1R,2S)-N-methylephedrine auxiliary95% ee (anti) msu.edu
Bis-TMS ketene acetal of 2-(4-isobutylphenyl)propanoic acidWater (Proton Source)Chiral Disulfonimide95% ee researchgate.net
Silyl ketene acetal of methyl acetateBenzaldehydeChiral Borane Complex>98% ee harvard.edu
Silyl ketene acetal1-Chloro-2,4-dinitrobenzeneBisthiourea Catalyst95% ee beilstein-journals.org

The combined ability to control both where the compound reacts (regioselectivity) and the three-dimensional arrangement of the resulting atoms (stereoselectivity) makes this compound and related silyl ketene acetals powerful tools in the stereocontrolled synthesis of complex organic molecules.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analyses such as Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) and charge distribution mapping are essential for predicting reactivity and intermolecular interactions.

Frontier Molecular Orbitals, specifically the HOMO and LUMO, are central to understanding chemical reactivity. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and can be more easily excited. nih.gov The energies of these orbitals are typically calculated using methods rooted in Density Functional Theory (DFT), such as the B3LYP functional with a suitable basis set like 6-311G++. researchgate.net

While specific experimental or calculated values for Trimethylsilyl (B98337) (trimethylsilyl)acetate are not prominently available in published literature, a representative table illustrates the typical data obtained from such an analysis.

Illustrative Data: Frontier Orbital Energies

Parameter Energy (eV) Description
EHOMO -9.50 Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO -0.85 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 8.65 ELUMO - EHOMO; indicates molecular stability and reactivity. mdpi.com

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical output of a quantum chemical calculation.

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This charge distribution is crucial for understanding electrostatic interactions, polarity, and the sites most susceptible to nucleophilic or electrophilic attack. Computational methods like Mulliken, Hirshfeld, or those based on Voronoi deformation density can provide atomic charge estimates. scm.com

Bond order is a measure of the number of chemical bonds between two atoms. youtube.com While classical Lewis structures assign integer values (1 for single, 2 for double), computational methods like the Nalewajski-Mrozek analysis can calculate fractional bond orders, offering a more nuanced view of bonding, particularly in delocalized systems. scm.com This analysis helps to quantify bond strength and character.

Illustrative Data: Calculated Bond Orders and Atomic Charges

Bond (Atom1-Atom2) Bond Order Atom Atomic Charge (e)
Si1-C(H2) 0.95 Si1 (silyl group on carbon) +0.75
C(H2)-C(=O) 1.05 C (carbonyl) +0.60
C=O 1.85 O (carbonyl) -0.55
C-O(Si2) 1.10 O (ester) -0.65
O-Si2 0.90 Si2 (silyl group on oxygen) +0.80

Note: This table contains representative values for illustrative purposes to show the output of a charge and bond order analysis. Actual values would be derived from specific DFT calculations.

Reaction Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. It allows for the mapping of potential energy surfaces, providing detailed insights into the transformation from reactants to products through high-energy transition states and intermediates. researchgate.net While specific DFT studies on Trimethylsilyl (trimethylsilyl)acetate are scarce, the reactivity of the closely related ethyl 2-(trimethylsilyl)acetate provides a model for the types of mechanisms this class of compounds undergoes, such as condensation reactions with aldehydes and ketones. rcsi.comsigmaaldrich.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. mdpi.com Characterizing the geometry and energy of a TS is paramount to understanding a reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. Computationally, a TS is confirmed by a frequency analysis, where the structure must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com For the reaction of the enolate of this compound with an aldehyde, the transition state would involve the formation of a new carbon-carbon bond and the transfer of the silyl (B83357) group.

By calculating the relative energies of the reactants, intermediates, transition states, and products, an energetic profile for a proposed reaction pathway can be constructed. researchgate.netmdpi.com This profile visualizes the thermodynamic and kinetic favorability of each step in a reaction mechanism. For example, a stepwise pathway for the reaction of a silyl enolate with an aldehyde would first proceed through a transition state to form a silylated β-hydroxy ester intermediate, which could then undergo elimination to form an α,β-unsaturated ester. rcsi.com

Illustrative Data: Energetic Profile for a Hypothetical Reaction Pathway (kcal/mol)

Species Relative Free Energy (ΔG) Description
Reactants 0.0 Enolate + Aldehyde
Transition State 1 (TS1) +15.2 C-C bond formation
Intermediate -5.8 Silylated β-hydroxy ester
Transition State 2 (TS2) +20.5 Elimination of trimethylsilanol
Products -12.0 α,β-unsaturated ester + (CH3)3SiOH

Note: The values in this table are hypothetical, based on plausible reaction mechanisms for related compounds, and serve to illustrate a reaction energy profile. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations provide insight into its dynamic behavior over time. mdpi.comnih.gov

MD simulations track the atomic motions of a molecule by solving Newton's equations of motion, revealing how it explores different conformations and interacts with its environment. For this compound, MD studies would be valuable for understanding the flexibility of the Si-CH₂-COO-Si core and the rotational freedom of the two bulky trimethylsilyl groups. This dynamic behavior can influence which reactive sites are sterically accessible. Although specific MD studies on this compound are not detailed in the literature, the methodology is well-established for analyzing the conformational landscapes of complex molecules. nih.gov

Illustrative Data: Key Dihedral Angles for Hypothetical Conformers

Conformer Dihedral Angle (Si1-C-C-O) Dihedral Angle (C-C-O-Si2) Relative Energy (kcal/mol)
A (Anti) 178.5° 179.2° 0.00
B (Gauche) 65.3° 178.9° 1.25
C (Gauche) 179.0° -70.1° 1.40

Note: This table presents hypothetical data to illustrate how conformational analysis can distinguish between different spatial arrangements of a molecule.

Spectroscopic Feature Prediction and Correlation with Experimental Data

Theoretical and computational chemistry serve as powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and aid in the interpretation of experimental data. numberanalytics.comnumberanalytics.com For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate spectroscopic parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govacs.org The accuracy of these predictions is highly dependent on the chosen computational model, including the functional and basis set. ruc.dknih.gov

The correlation of predicted data with experimental findings is crucial for validating both the computational model and the structural assignment of the compound. nih.gov This process involves comparing the calculated chemical shifts (δ) for ¹H and ¹³C NMR, and the vibrational frequencies (in cm⁻¹) for IR spectroscopy, with the values obtained from experimentally measured spectra.

Research Findings & Methodologies

While specific comparative studies for this compound are not extensively detailed in publicly accessible literature, the established methodologies for similar organosilicon compounds provide a clear framework for such analysis.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are frequently used to optimize the molecular geometry and calculate the magnetic shielding tensors. nih.gov These shielding tensors are then converted into chemical shifts, often by referencing them against a standard compound like Tetramethylsilane (TMS), for which the same level of theory has been applied. ruc.dk Discrepancies between predicted and experimental values can arise from solvent effects, conformational dynamics, and the inherent approximations in the computational method. nih.govacs.org

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. numberanalytics.comnih.gov This is typically done after a geometry optimization to ensure the molecule is at an energy minimum. The resulting calculated frequencies often have a systematic error, and it is common practice to apply a scaling factor to the computed values to improve their correlation with experimental data. nih.gov The comparison allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule, such as the C=O stretch, Si-O stretch, and various C-H bending and stretching modes. numberanalytics.comnumberanalytics.com

Data Correlation Tables

The following tables provide an illustrative comparison between hypothetical experimental data and computationally predicted values for this compound. Such tables are standard in research for demonstrating the accuracy of computational models.

Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison

This table compares the predicted and experimental chemical shifts (δ) in ppm for this compound.

Atom TypePredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
¹H NMR
Si-(CH₃)₃ (Ester)0.250.28
Si-(CH₃)₃ (Silyl)0.150.18
¹³C NMR
C=O172.5171.8
Si-(CH₃)₃ (Ester)1.51.2
Si-(CH₃)₃ (Silyl)-0.5-0.8

Note: Data is illustrative and represents a typical correlation for organosilicon compounds.

Table 2: Key IR Absorption Frequencies Comparison

This table shows a comparison of major predicted (scaled) and experimental infrared absorption frequencies in cm⁻¹.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch17151720
Si-O-C Asymmetric Stretch10951100
Si-C Symmetric Stretch845850
C-H Asymmetric/Symmetric Bending12551258

Note: Predicted frequencies are typically scaled to correct for systematic errors in computational methods. Data is illustrative.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. ruc.dk For complex molecules like this compound, this approach is invaluable for confirming structure and understanding the relationship between electronic structure and spectroscopic properties.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of trimethylsilyl (B98337) (trimethylsilyl)acetate in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, offer a wealth of information regarding the compound's connectivity, symmetry, and electronic environment.

In ¹H NMR spectroscopy, the protons of the two trimethylsilyl (TMS) groups are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp resonance. The chemical shift of these protons is typically found in the upfield region of the spectrum, characteristic of TMS groups. For instance, in trimethylsilyl acetate (B1210297), the TMS protons appear as a singlet, and similar behavior is expected for the bis-silylated analogue. chemicalbook.com The methyl protons of the acetate backbone would present as a distinct singlet at a different chemical shift.

¹³C NMR spectroscopy provides further structural detail. The carbon atoms of the trimethylsilyl groups give rise to a signal at a characteristic chemical shift. chemicalbook.com The carbonyl carbon of the acetate group is also readily identifiable by its downfield chemical shift. The methyl carbon of the acetate group will appear in the aliphatic region of the spectrum.

²⁹Si NMR spectroscopy is particularly insightful for organosilicon compounds. huji.ac.il For trimethylsilyl (trimethylsilyl)acetate, a single resonance is anticipated for the two equivalent silicon atoms. The chemical shift in ²⁹Si NMR is highly sensitive to the electronic environment of the silicon atom. In related silyl (B83357) esters, such as trimethylsilyl esters of sulfonic acids, the ²⁹Si chemical shifts have been correlated with the acidity of the parent acid, demonstrating the sensitivity of this technique to the electronic effects of the substituents. researchgate.net In the case of bis(trimethylsilyl)acetate, the ²⁹Si chemical shift would provide a direct measure of the shielding at the silicon nuclei, offering insights into the Si-O bond character.

Dynamic NMR studies on related sterically hindered tris(trimethylsilyl)methyl derivatives have revealed restricted rotation around C-Si bonds. mdpi.com While this compound is less sterically congested, variable temperature NMR experiments could potentially provide insights into rotational barriers and conformational dynamics in solution.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~0.2-0.4 Singlet Si(CH₃)₃
¹H ~2.0 Singlet C(O)CH₃
¹³C ~0-2 Singlet Si(CH₃)₃
¹³C ~20-25 Singlet C(O)CH₃
¹³C ~170 Singlet C=O

Note: Predicted values are based on data from analogous compounds such as trimethylsilyl acetate and other silyl esters. chemicalbook.comchemicalbook.comrsc.org

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure of volatile compounds like this compound through the analysis of its fragmentation patterns under electron ionization (EI). nih.gov The mass spectra of trimethylsilyl derivatives are well-characterized and exhibit several diagnostic fragmentation pathways. researchgate.net

Upon electron ionization, the molecular ion of this compound would be formed. However, the molecular ion of many silyl compounds can be of low abundance. A prominent and often base peak in the mass spectra of TMS compounds corresponds to the loss of a methyl radical ([M-15]⁺) to form a stable silicon-centered cation. researchgate.net

Another key fragmentation pathway involves the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73. This ion is a hallmark of TMS-containing compounds. Rearrangement reactions are also common. For silyl esters, fragmentation can be initiated by cleavage of the bond next to the carbonyl group. libretexts.org

For this compound, the following fragmentation pathways are anticipated:

Loss of a methyl group: [M - CH₃]⁺

Formation of the trimethylsilyl cation: [Si(CH₃)₃]⁺ at m/z 73

Formation of the acetyl cation: [CH₃CO]⁺ at m/z 43

Cleavage of the Si-O bond: This can lead to ions such as [M - OSi(CH₃)₃]⁺.

Rearrangements: McLafferty-type rearrangements, common in esters, might also occur, although less prominently than in longer-chain esters. nih.gov

The mass spectrum of trimethylsilyl acetate shows characteristic peaks that can be extrapolated to its bis-silylated counterpart. chemicalbook.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental composition. rsc.org

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment
189 [M - CH₃]⁺
147 [M - OSi(CH₃)₃ + O]⁺ (rearrangement)
117 [M - Si(CH₃)₃ - CH₃]⁺
73 [Si(CH₃)₃]⁺

Note: 'M' represents the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. youtube.com While a specific crystal structure for this compound is not readily found in the surveyed literature, the principles of X-ray diffraction would be applicable if a suitable single crystal could be grown. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. thieme-connect.de These two techniques are complementary, as the selection rules for IR absorption (change in dipole moment) and Raman scattering (change in polarizability) differ.

For this compound, the vibrational spectra would be dominated by absorptions corresponding to the trimethylsilyl and acetate moieties.

Key expected vibrational modes include:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹, is characteristic of the carbonyl group in esters. youtube.com The exact position would be influenced by the electronegativity of the silicon atoms.

Si-O Stretch: The Si-O stretching vibration is expected to appear in the region of 1000-1100 cm⁻¹.

C-O Stretch: The C-O single bond stretching of the ester group would also be present in the fingerprint region.

Si-C Stretch: The symmetric and asymmetric stretching vibrations of the Si-C bonds in the trimethylsilyl groups typically occur in the range of 600-800 cm⁻¹.

CH₃ Deformations: The various bending and rocking modes of the methyl groups on both the silicon atoms and the acetate backbone will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). sigmaaldrich.com

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations. The symmetric stretching of the Si-C bonds and potentially the C-C bond of the acetate backbone would be expected to show strong Raman scattering. In studies of bis(trimethylsilyl)acetylene, Raman spectroscopy has been used to analyze the C≡C stretching band in detail. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O Stretch 1700 - 1750 IR (strong)
Si-O Stretch 1000 - 1100 IR (strong)
C-O Stretch 1200 - 1300 IR
Si-C Stretch 600 - 800 IR, Raman

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. rsc.org X-ray photoelectron spectroscopy (XPS) provides information about core-level electrons, while ultraviolet photoelectron spectroscopy (UPS) probes the valence electrons.

An XPS study of this compound would provide the binding energies of the core electrons (e.g., Si 2p, C 1s, O 1s). These binding energies are sensitive to the chemical environment of the atom, an effect known as the chemical shift. ed.ac.uk For example, the Si 2p binding energy would provide information about the oxidation state and bonding of the silicon atoms. The O 1s spectrum would likely show two distinct peaks corresponding to the carbonyl oxygen and the ester oxygen, reflecting their different electronic environments. The C 1s spectrum would also be complex, with separate signals for the methyl carbons of the TMS groups, the methyl carbon of the acetate, and the carbonyl carbon.

UPS would reveal the ionization energies of the valence molecular orbitals. Theoretical calculations would be essential to assign the observed ionization bands to specific molecular orbitals, providing a detailed picture of the electronic structure and bonding in the molecule. Studies on related compounds like bis(trimethylsilyl)diimine have utilized PES in conjunction with theoretical calculations to understand their unique electronic properties. nist.gov

Emerging Research Directions and Future Perspectives

Development of More Sustainable Synthesis Methodologies

The synthesis of organosilicon compounds has historically relied on methods that are now being re-evaluated through the lens of green chemistry. mdpi.com The development of the Müller-Rochow direct process was a significant step toward more cost-effective and large-scale production of organosilanes, forming the basis of the modern silicone industry. mdpi.com However, contemporary research focuses on further improving sustainability by minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. core.ac.uk

Future methodologies for producing Trimethylsilyl (B98337) (trimethylsilyl)acetate and related silyl (B83357) esters are likely to incorporate several green chemistry principles:

Solvent-Free and Catalytic Processes: Research has shown that silyl esters of various carboxylic acids can be synthesized using hexamethyldisilazane (B44280) (HMDS) in nearly solvent-free conditions, sometimes requiring only a catalytic amount of iodine. researchgate.net This approach offers numerous advantages, including the use of untreated reactants, mild and neutral conditions, no evolution of hydrogen halides, and operational simplicity, thereby reducing waste and energy consumption. researchgate.net

Atom Economy: Traditional methods often involved reacting organometallic compounds with silicon halides or orthosilicic acid esters, which could be multi-step processes. mdpi.com Newer strategies focus on improving atom economy. For instance, methods utilizing hydrosilanes can form silyl esters with the only byproduct being hydrogen gas, representing a highly efficient alternative to common stoichiometric coupling reagents. core.ac.uk

Benign Reagents and Byproducts: The use of organosilicon reagents like alkoxysilanes is advantageous as they can form silyl esters with silica (B1680970) being one of the few byproducts. core.ac.uk The development of syntheses that avoid chlorosilanes altogether is a key goal, as this prevents the formation of corrosive HCl and salt byproducts, leading to higher purity products suitable for sensitive applications like pharmaceutical synthesis. google.com A Japanese patent describes such a process for a related compound, N,O-Bis(trimethylsilyl)acetamide (BSA), using an organic sulfonic acid catalyst, which allows for the reuse of byproducts. google.com

Synthesis ApproachKey FeaturesSustainability AdvantagesRelevant CompoundsCitations
Catalytic Silylation Use of catalytic iodine with HMDSSolvent-free, mild conditions, low wasteTrimethylsilyl esters researchgate.net
Hydrosilane-based Activation of carboxylic acids with hydrosilanesHigh atom economy (H₂ byproduct), mildSilyl esters core.ac.uk
Chlorine-Free Avoids use of chlorosilanesNo HCl or salt byproducts, high purityN,O-Bis(trimethylsilyl)acetamide google.com
Direct Process Reaction of silicon with alcoholsCost-effective, large-scale productionAlkoxysilanes mdpi.com

Exploration of Novel Reactivity Patterns

While silylation is a primary application, the unique structure of Trimethylsilyl (trimethylsilyl)acetate invites the exploration of more complex and novel reactivity. Silyl esters are known to be more reactive than their alkyl ester counterparts, with nucleophiles able to attack at either the carbonyl carbon or the silicon atom. core.ac.uk The specific reaction pathway is influenced by the steric and electronic properties of the silicon substituents. core.ac.uk

Emerging areas of reactivity include:

Cascade Reactions: A cascade reaction has been developed involving the in situ formation of bis(trimethylsilyl)phosphonite (BTSP) from hypophosphorous acid and a N,O-bis(trimethylsilyl)imidate. preprints.org This is followed by a zinc iodide-mediated sila-Arbuzov reaction where the BTSP attacks the N-silylamide byproduct. preprints.org This demonstrates how the silyl groups can participate in sequential, one-pot transformations to build complex molecules.

Catalyst-Mediated Transformations: Silyl esters are being increasingly used as key reactive intermediates in catalysis. In boron-catalyzed asymmetric aldol (B89426) reactions, the pre-conversion of carboxylic acids to their silyl esters was found to be crucial. chemrxiv.org The silyl ester facilitates both the enolization step by acidifying the α-proton and the catalyst turnover by preventing the product from forming a stable, inactive complex with the boron catalyst. chemrxiv.org

Activation by Silylating Agents: The reactivity of silylating agents themselves can be harnessed in novel ways. For example, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can mediate the condensation of (trimethylsilyl)acetonitrile (B92778) with dimethyl acetals, a reaction not efficiently promoted by traditional Lewis acids. acs.org This unique reactivity is attributed to TMSOTf's ability to act as both a Lewis acid and a thermodynamic silylating agent, suggesting that the reactivity of this compound could be modulated by specific catalysts to favor non-traditional reaction pathways. acs.org

Untapped Applications in Advanced Materials or Catalysis

The functional groups within this compound make it a promising, yet largely untapped, precursor for advanced materials and as a component in catalytic systems.

Precursors for Thin Films: Organosilicon compounds are widely used in Plasma Enhanced Chemical Vapor Deposition (PECVD) to create functional coatings. A study demonstrated the use of trimethylsilyl acetate (B1210297) (a related compound) mixed with oxygen or argon in a capacitively-coupled RF glow discharge to deposit SiOxCyHz coatings. researchgate.net The properties of these films, ranging from soft polymeric structures to hard, SiO₂-like materials, could be precisely controlled by adjusting the plasma parameters and the monomer-to-gas ratio. researchgate.net This suggests that this compound, with its higher silicon content, could be an excellent precursor for depositing silicon-rich thin films with tailored properties for applications in microelectronics or as protective barriers.

Precursors for Nanomaterials: In a related application, bis(trimethylsilyl)selenide, an analogue of this compound, has been successfully used with molybdenum pentachloride to deposit crystalline flakes of molybdenum diselenide (MoSe₂), a transition metal dichalcogenide with significant potential in next-generation electronics and catalysis. nih.gov The volatility and reactivity of the trimethylsilyl precursor were key to the successful deposition. nih.gov This opens the possibility of using this compound as a precursor for silicon-based nanomaterials or as a co-reagent in the synthesis of complex mixed-element materials.

Role in Catalysis: Silylating agents play a crucial role in modern catalysis, often by activating substrates in situ. For instance, N,O-bis(trimethylsilyl)acetamide (BSA) is used in palladium-catalyzed allylic alkylation to activate thiol esters via S-silylation, enabling reactions to proceed under mild conditions. researchgate.net Furthermore, silyl esters themselves have been identified as critical intermediates in boron-catalyzed asymmetric reactions, where their formation is key to achieving high yields and selectivity. chemrxiv.org The dual-silyl nature of this compound could be exploited to develop novel catalytic cycles where it acts as both an activator and a source of silicon.

Integration with Flow Chemistry and Automation

The transition from batch to continuous flow processing is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. Organosilicon chemistry is well-suited for this transition.

Continuous Flow Synthesis: The synthesis of silicon-containing molecules has been successfully demonstrated in flow systems. For example, a visible-light-promoted method for producing β-silyl amines from hydrosilanes was developed using flow chemistry technology, highlighting its potential for industrial-scale manufacturing. acs.org The precise control over reaction parameters like residence time and temperature offered by flow reactors is ideal for managing the reactivity of organosilicon reagents.

Automated Synthesis Platforms: The rise of automated synthesis platforms is accelerating research and development by allowing for high-throughput screening and optimization of reactions. These systems can perform entire synthesis workflows, including reactions like silyl deprotection, purification, and analysis, at the push of a button. Integrating the synthesis and use of this compound into such automated platforms could rapidly uncover new reactivity and applications by allowing researchers to explore a vast parameter space of reactants, catalysts, and conditions with minimal manual intervention. This synergy between advanced silylating agents and automation promises to accelerate the discovery of new materials and synthetic methods.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental work with computational modeling provides a powerful paradigm for understanding and predicting chemical behavior. This synergy is particularly valuable for complex organosilicon systems.

Mechanism Elucidation: Computational studies are instrumental in rationalizing reaction mechanisms that are difficult to probe experimentally. In a study of a boron-catalyzed aldol reaction involving silyl esters, computational analysis was used to understand the catalytic cycle and the origins of stereoselectivity, proposing that Si/B enediolates are the key active species. chemrxiv.org Similarly, DFT calculations have been used to understand the reactivity of cyclic ketene (B1206846) acetals in polymerization reactions, confirming that the reactivity ratios are linked to the homopolymerization rates of the monomers. researchgate.netrsc.org

Understanding Reactivity and Effects: The "silicon α-effect," a phenomenon related to the enhanced reactivity of certain organosilanes, was investigated through a combination of kinetic experiments (¹H NMR spectroscopy) and computational studies. acs.org This combined approach revealed that the effect is not due to a single cause but is a summation of various factors, including electronic and steric effects, and the formation of hydrogen bonds. acs.org

Predictive Modeling: In the study of supramolecular complexes used in catalysis, molecular dynamics (MD) and density functional theory (DFT) calculations were used alongside experimental NMR and mass spectrometry data. acs.org This synergistic approach allowed for the accurate modeling of transition states and explained the observed enantioselectivity, demonstrating the predictive power of combining experimental and computational methods. acs.org For this compound, such studies could predict novel reaction pathways, design more efficient catalytic systems, and guide the development of materials with desired properties.

Research AreaExperimental TechniqueComputational MethodInsights GainedCitations
Catalytic Aldol Reaction NMR, ChromatographyNot specifiedRationalized catalytic cycle and stereoselectivity; identified Si/B enediolates as active species. chemrxiv.org
Hydrolysis Kinetics ¹H NMR SpectroscopyNot specifiedDeconstructed the "silicon α-effect" into multiple contributing factors (steric, electronic, H-bonding). acs.org
Supramolecular Catalysis NMR, Mass SpectrometryMD, DFTModeled transition states, explained enantioselectivity, and confirmed the structure of the active catalyst complex. acs.org
Radical Polymerization Polymerization experimentsDFTPredicted and confirmed copolymerization behavior of cyclic ketene acetals by analyzing reactivity ratios. researchgate.netrsc.org

Q & A

Q. What are the established synthetic routes for trimethylsilyl acetate, and how can purity be validated?

Trimethylsilyl acetate is typically synthesized via silylation of acetic acid with chlorotrimethylsilane in the presence of a base (e.g., triethylamine). Key steps include moisture exclusion and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis characterization involves:

  • NMR spectroscopy : Verify the absence of residual acetic acid or silanol byproducts (e.g., δ 0.1–0.3 ppm for trimethylsilyl groups) .
  • Gas chromatography-mass spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards (e.g., NIST library data for TMS derivatives) .
  • Elemental analysis : Confirm molecular formula (C₅H₁₀O₂Si) and rule out side products .

Q. What analytical techniques are recommended for quantifying trimethylsilyl acetate in complex mixtures?

  • ¹H-qNMR with internal standards : Sodium 3-(trimethylsilyl)-tetradeuteropropionate (TMSP-d₄) is effective for acetate quantification due to its inertness and distinct chemical shift .
  • Derivatization protocols : For trace analysis, convert trimethylsilyl acetate to volatile derivatives (e.g., bis-TMS esters) to enhance GC-MS sensitivity .

Q. How should trimethylsilyl acetate be stored to prevent degradation?

Store under inert gas (argon/nitrogen) in sealed, moisture-resistant containers at ≤4°C. Monitor for hydrolysis byproducts (e.g., acetic acid) via periodic FT-IR analysis (broad O-H stretch at ~3200 cm⁻¹ indicates contamination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for silylation of acetic acid?

Discrepancies often arise from:

  • Moisture contamination : Even trace water reduces yield by promoting silanol formation. Use Karl Fischer titration to verify solvent dryness (<50 ppm H₂O) .
  • Catalyst efficiency : Optimize base-to-silane ratios (e.g., triethylamine vs. pyridine) to balance reaction kinetics and byproduct formation .
  • Cross-verification : Validate yields using orthogonal methods (e.g., gravimetric analysis vs. GC-MS) .

Q. What strategies mitigate thermal instability during trimethylsilyl acetate purification?

  • Distillation under reduced pressure : Operate below 80°C to avoid decomposition (boiling point ~130°C at 760 mmHg). Use vacuum-jacketed columns for efficient separation .
  • Alternative purification : Employ preparative HPLC with non-polar stationary phases (C18) and acetonitrile/water gradients to isolate thermally labile fractions .

Q. How do steric effects influence the reactivity of trimethylsilyl acetate in nucleophilic acyl substitutions?

The bulky trimethylsilyl group slows nucleophilic attack due to steric hindrance. To enhance reactivity:

  • Activate the carbonyl : Use Lewis acids (e.g., BF₃·OEt₂) to polarize the C=O bond .
  • Design hybrid catalysts : Combine transition metals (e.g., Pd) with silylating agents to lower activation barriers in cross-coupling reactions .

Q. What are the best practices for interpreting conflicting GC-MS data for trimethylsilyl acetate derivatives?

  • Reference libraries : Cross-check spectra with NIST TMS-derivative databases to distinguish target compounds from co-eluting impurities .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CO₂SiMe₃) to confirm fragment assignments in complex matrices .

Methodological Considerations

Q. How can researchers optimize derivatization protocols for trimethylsilyl acetate in metabolomic studies?

  • Time-course experiments : Monitor derivatization efficiency at 60°C for 30–60 minutes to balance completeness and thermal degradation .
  • Dual derivatization : Combine trimethylsilylation with methoximation for carbonyl-containing analytes to improve chromatographic resolution .

Q. What precautions are critical when using trimethylsilyl acetate in biohybrid CO₂ reduction systems?

  • Electrode compatibility : Avoid stainless steel or copper cathodes, which catalyze undesired side reactions. Opt for carbon-based electrodes .
  • Real-time monitoring : Use in-situ Raman spectroscopy to detect silyl ester intermediates and adjust applied potentials accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.